molecular formula C14H16O B14707218 Tetradeca-4,6,12-triene-8,10-diyn-1-ol CAS No. 13081-23-7

Tetradeca-4,6,12-triene-8,10-diyn-1-ol

Cat. No.: B14707218
CAS No.: 13081-23-7
M. Wt: 200.28 g/mol
InChI Key: GSSKPCSIHXCRCA-UHFFFAOYSA-N
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Description

Tetradeca-4,6,12-triene-8,10-diyn-1-ol is a chemical compound with the molecular formula C14H14O2 It is characterized by the presence of multiple conjugated double and triple bonds, making it a polyunsaturated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradeca-4,6,12-triene-8,10-diyn-1-ol typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetradeca-4,6,12-triene-8,10-diyn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Tetradeca-4,6,12-triene-8,10-diyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tetradeca-4,6,12-triene-8,10-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially affecting cellular processes. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    Tetradeca-4,6-diene-8,10,12-triyne-1-ol: Another polyunsaturated compound with a similar structure but different bonding patterns.

    Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol: A compound with additional hydroxyl groups, leading to different chemical properties.

Uniqueness

Tetradeca-4,6,12-triene-8,10-diyn-1-ol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.

Properties

CAS No.

13081-23-7

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

tetradeca-4,6,12-trien-8,10-diyn-1-ol

InChI

InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,8-11,15H,12-14H2,1H3

InChI Key

GSSKPCSIHXCRCA-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CC#CC=CC=CCCCO

Origin of Product

United States

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